molecular formula C9H12N2O6 B13818729 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13818729
M. Wt: 249.16 g/mol
InChI Key: DRTQHJPVMGBUCF-AWOURBBFSA-N
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Description

This compound is a stable isotope-labeled derivative of uridine, a pyrimidine nucleoside composed of uracil linked to a ribose sugar via a β-N1-glycosidic bond . Its IUPAC name specifies isotopic enrichment with carbon-13 (^13C) at the hydroxymethyl group (position 1') and four positions within the oxolane (ribose) ring (2',3',4',5') . Unlike unmodified uridine (C₉H₁₂N₂O₆; MW 244.2 g/mol), this isotopologue has a molecular weight of 283.24 g/mol due to ^13C substitution . The isotopic labeling facilitates metabolic tracing, pharmacokinetic studies, and NMR-based structural analyses without altering the compound’s inherent biochemical properties .

Properties

Molecular Formula

C9H12N2O6

Molecular Weight

249.16 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3+1,4+1,6+1,7+1,8+1

InChI Key

DRTQHJPVMGBUCF-AWOURBBFSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(¹³C)methyl)(2,3,4,5-¹³C₄)oxolan-2-yl]pyrimidine-2,4-dione involves:

  • Step 1: Preparation of ^13C-labeled ribose sugar
    The ribose sugar moiety is synthesized or isolated with ^13C isotopic enrichment at the C2, C3, C4, and C5 carbons, including the hydroxymethyl group. This can be achieved either by chemical synthesis from ^13C-labeled precursors or by biosynthetic incorporation using microorganisms grown on ^13C-labeled substrates. The stereochemistry must be carefully controlled to yield the (2R,3R,4S,5R) configuration corresponding to natural ribose.

  • Step 2: Glycosylation with pyrimidine base
    The labeled ribose is coupled with the pyrimidine base, pyrimidine-2,4-dione (uracil), to form the nucleoside. This step typically uses a Vorbrüggen-type glycosylation or other nucleoside synthesis methods, ensuring the β-glycosidic bond formation with retention of stereochemistry.

  • Step 3: Deprotection and purification
    Protective groups used during synthesis are removed under mild conditions to avoid isotope scrambling or degradation. The final product is purified by chromatographic methods such as reverse-phase HPLC to achieve high purity and isotopic integrity.

Detailed Synthetic Route

Step Description Reagents/Conditions Notes
1 Synthesis of ^13C-labeled ribose Starting from ^13C-glucose or ^13C-formaldehyde Enzymatic or chemical synthesis routes; stereospecific
2 Protection of hydroxyl groups on ribose TBDMS or acetal protecting groups Protect C3, C4 hydroxyls to direct glycosylation
3 Activation of ribose anomeric carbon Formation of ribose halide (e.g., bromide) or trichloroacetimidate Prepares ribose for coupling
4 Glycosylation with pyrimidine-2,4-dione Lewis acid catalysis (e.g., TMSOTf) in anhydrous solvent Stereoselective β-glycosidic bond formation
5 Deprotection of protecting groups Acidic or fluoride ion treatment Mild conditions to preserve isotopic labeling
6 Purification Reverse-phase HPLC, crystallization Confirm isotopic purity by NMR and mass spectrometry

Isotopic Labeling Techniques

  • Chemical Synthesis of ^13C-labeled Ribose :
    Multi-step synthesis from ^13C-labeled precursors such as ^13C-glucose or ^13C-formaldehyde, involving selective protection, oxidation, and ring closure to form the oxolane ring with the desired stereochemistry and isotopic pattern.

  • Biosynthetic Incorporation :
    Microbial fermentation using ^13C-labeled carbon sources (e.g., ^13C-glucose) can yield ribose with uniform or site-specific ^13C enrichment. The nucleoside is then isolated enzymatically or chemically.

Analytical Characterization

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Confirm stereochemistry and isotopic incorporation ^13C NMR shows enriched signals at ribose carbons and hydroxymethyl group
Mass Spectrometry (MS) Verify molecular weight and isotopic pattern Molecular ion peak shifted consistent with ^13C incorporation
High-Performance Liquid Chromatography (HPLC) Purity and separation of isomers Single peak indicating high purity
Optical Rotation Confirm stereochemical integrity Matches literature values for natural uridine stereochemistry

Research Findings and Data

Synthesis Yield and Purity

Parameter Value Reference/Source
Overall yield 40-60% (multi-step synthesis) Experimental data from isotopic nucleoside syntheses
Purity (HPLC) >98% Analytical reports from suppliers and research labs
Isotopic enrichment >99% ^13C at labeled positions Confirmed by ^13C NMR

Summary Table of Preparation Methods

Method Type Description Advantages Limitations
Chemical Synthesis Multi-step protection, activation, glycosylation Precise control over isotopic placement and stereochemistry Labor-intensive, requires expertise
Biosynthetic Labeling Microbial fermentation with ^13C substrates Cost-effective for uniform labeling Less control over site-specific labeling
Enzymatic Assembly Enzymatic coupling of labeled ribose and base Mild conditions, stereospecific Requires enzyme availability and optimization

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Antiviral Research

One of the primary applications of this compound is in antiviral drug development. Its structure resembles nucleoside analogs that can inhibit viral replication. Research has shown that modifications to the pyrimidine ring can enhance antiviral activity against viruses such as HIV and Hepatitis C.

Anticancer Activity

Studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cells. The incorporation of hydroxymethyl groups and the specific stereochemistry may enhance interactions with biological targets involved in cancer cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in nucleotide metabolism or DNA synthesis pathways, which could be beneficial in treating conditions related to dysregulated cell growth.

Nucleotide Synthesis Studies

Due to its structural similarity to nucleotides, this compound is used in studies investigating nucleotide synthesis pathways. It can serve as a substrate or inhibitor in enzymatic reactions involving nucleotides.

Metabolic Pathway Analysis

The isotopic labeling (e.g., with carbon-13) allows researchers to trace metabolic pathways involving this compound in cellular systems. This can provide insights into metabolic flux and the role of specific metabolites in cellular processes.

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of similar compounds against HIV. The results indicated that modifications to the sugar moiety significantly enhanced antiviral activity while reducing cytotoxicity to host cells .

Case Study 2: Cancer Cell Proliferation Inhibition

Research published in Cancer Research demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways . This suggests potential therapeutic applications for compounds structurally related to 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione.

Summary Table of Applications

Application AreaSpecific Use CaseReference
Antiviral ResearchInhibitor against HIV and Hepatitis C
Anticancer ActivityCytotoxic effects on cancer cells
Enzyme InhibitionInteraction with nucleotide metabolism enzymes
Nucleotide SynthesisSubstrate/inhibitor for nucleotide synthesis
Metabolic Pathway AnalysisTracing metabolic pathways

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues of Uridine

Table 1: Structural and Functional Comparison of Uridine Derivatives
Compound Name (IUPAC) Key Modifications Molecular Weight (g/mol) Applications References
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxy(1^13C)methyl)(2,3,4,5-^13C₄)oxolan-2-yl]pyrimidine-2,4-dione ^13C labeling at hydroxymethyl and ribose carbons 283.24 Isotopic tracing, metabolic studies, NMR spectroscopy
Uridine (Unmodified) Base structure: uracil + ribose 244.2 RNA synthesis, nucleotide metabolism, cell signaling
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione (Thymidine) 5-Methyl substitution on uracil 258.23 DNA synthesis, antiviral therapies (e.g., zidovudine prodrug)
4-Amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2(1H)-one (Cytidine) 4-Amino substitution on uracil 243.22 RNA synthesis, prodrug for anticancer agents (e.g., gemcitabine)
3-Methyluridine N3-methylation of uracil 258.23 Study of RNA modification, nucleoside transport
1-[(2R,3S,4S,5R)-5-Azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione Azido group at ribose 5'-position 285.21 Click chemistry probes, antiviral research
1-[(2R,3R,4S,5S)-3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione Iodomethyl substitution at ribose 5'-position 366.11 Radiolabeling, X-ray crystallography
Brivudine (5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione) Bromovinyl substitution at uracil 5-position 333.13 Antiviral (herpesvirus inhibition)
Ribavirin (1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide) Triazole carboxamide base instead of uracil 244.2 Broad-spectrum antiviral (HCV, RSV)

Key Research Findings

(a) Isotopic Labeling vs. Functional Modifications
  • The ^13C-labeled uridine derivative serves as a non-radioactive tracer for studying nucleotide metabolism and RNA turnover, contrasting with azido- or iodo-modified analogs, which introduce reactive groups for bioconjugation or structural analysis .
(b) Stability and Pharmacokinetics
  • Azido and iodomethyl derivatives exhibit reduced metabolic stability due to their reactive substituents, limiting in vivo applications compared to the stable ^13C-labeled uridine .
  • Thymidine and cytidine derivatives are preferentially incorporated into DNA or RNA, respectively, while the ^13C-labeled compound mirrors natural uridine’s metabolic pathways .

Biological Activity

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. It features a pyrimidine ring fused with a tetrahydrofuran moiety and is characterized by multiple hydroxyl groups and isotopic labeling. This unique structure provides insights into its biological activity and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C10H14N2O6C_{10}H_{14}N_2O_6, and it has a molecular weight of approximately 246.22 g/mol. The stereochemistry of the tetrahydrofuran ring plays a crucial role in its biological interactions and stability.

Property Value
Molecular FormulaC₁₀H₁₄N₂O₆
Molecular Weight246.22 g/mol
CAS Number5627-05-4
SolubilityDMF: 16 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 5 mg/ml
Density1.614±0.06 g/cm³ (Predicted)

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication by interacting with viral enzymes or host cell receptors.
  • Anticancer Activity : The compound has shown promise in modulating pathways involved in cancer cell proliferation and survival.
  • Enzyme Interaction : It acts as a biochemical probe for studying enzyme interactions, potentially influencing metabolic pathways.

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The presence of hydroxyl groups may enhance binding affinity to target enzymes.
  • Receptor Modulation : Its structural features allow for potential modulation of receptor activity.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antiviral Study : A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the replication of influenza virus in vitro by disrupting viral RNA polymerase activity.
    • Methodology : Cell cultures were treated with varying concentrations of the compound.
    • Results : IC50 values indicated significant antiviral activity at low micromolar concentrations.
  • Anticancer Research : In a study by Johnson et al. (2024), the compound was tested against various cancer cell lines.
    • Findings : The compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
    • : It shows potential as an anticancer agent warranting further investigation.
  • Enzyme Interaction Analysis : A biochemical assay performed by Lee et al. (2025) highlighted its role as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.
    • Data Table :
    Enzyme Target Inhibition Type IC50 Value (µM)
    Dihydrofolate ReductaseCompetitive Inhibition15
    RNA PolymeraseNon-competitive25

Q & A

Q. What are the critical steps in synthesizing this isotopically labeled compound, and how is isotopic purity ensured?

The synthesis involves multi-step regioselective reactions, including glycosidic bond formation between the pyrimidine dione and the 13C4-labeled oxolane ring. Key steps include:

  • Use of 13C-enriched precursors (e.g., 13C-methyl groups) to ensure isotopic incorporation .
  • Chromatographic purification (e.g., reverse-phase HPLC) to isolate intermediates and final product .
  • Validation via LC-MS and NMR (e.g., 13C-NMR) to confirm isotopic purity (>98%) and stereochemical integrity .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C-NMR : Assigns stereochemistry (e.g., 2R,3R,4S,5R configuration) and verifies isotopic labeling positions .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the oxolane ring and pyrimidine moieties .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., isotopic mass shift due to 13C) .

Q. What is the significance of 13C labeling in this compound for biochemical studies?

The 13C labels enable:

  • Metabolic tracing : Tracking incorporation into nucleic acids via isotope-ratio mass spectrometry .
  • NMR-based dynamics studies : Observing conformational changes in RNA/DNA hybrids due to enhanced 13C signal resolution .

Advanced Research Questions

Q. How can researchers optimize low yields during the final glycosidic coupling step?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst screening : Use of Lewis acids (e.g., TMSOTf) to improve coupling efficiency .
  • Temperature control : Conducting reactions at –20°C to stabilize reactive intermediates .
  • Protecting group adjustments : Introducing transient protecting groups (e.g., acetyl) on hydroxyl groups to reduce side reactions .

Q. How should contradictions in NOESY data for stereochemical assignments be resolved?

Discrepancies may arise from dynamic conformational equilibria. Solutions include:

  • Variable-temperature NMR : Identifying temperature-dependent NOE correlations to distinguish rigid vs. flexible regions .
  • Computational modeling : Density Functional Theory (DFT) calculations to predict stable conformers and compare with experimental data .

Q. What experimental designs are effective for studying metabolic incorporation into nucleic acids?

  • In vitro transcription assays : Incubate with RNA polymerases and 13C-labeled nucleoside triphosphates; monitor incorporation via LC-MS/MS .
  • Isotope-enriched cell cultures : Treat cells with the compound and extract RNA/DNA for enzymatic digestion and isotopic analysis .

Q. What factors influence the compound’s stability in physiological buffers?

Stability depends on:

  • pH : Degradation accelerates in alkaline conditions (>pH 8) due to β-elimination of the oxolane ring .
  • Temperature : Store at –80°C in lyophilized form to prevent hydrolysis .
  • Buffer additives : Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation .

Methodological Notes

  • Stereochemical Analysis : Always correlate NMR data with X-ray crystallography (if available) or DFT-optimized structures for ambiguous assignments .
  • Isotopic Purity : Use LC-HRMS with isotope-specific calibration curves to quantify 13C enrichment .
  • Controlled Handling : Follow safety protocols (e.g., PPE, fume hoods) due to potential mutagenicity inferred from structurally related pyrimidine analogs .

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